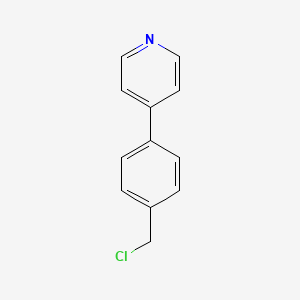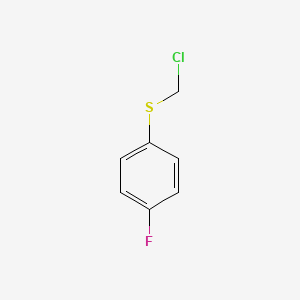
(chloromethyl)(4-fluorophenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(chloromethyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C7H6ClFS It consists of a benzene ring substituted with a chloromethyl group and a fluorine atom
Méthodes De Préparation
The synthesis of (chloromethyl)(4-fluorophenyl)sulfane can be achieved through several routes. One common method involves the reaction of 4-fluorothiophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.
Analyse Des Réactions Chimiques
(chloromethyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(chloromethyl)(4-fluorophenyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (chloromethyl)(4-fluorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely depending on the target and the intended therapeutic effect.
Comparaison Avec Des Composés Similaires
(chloromethyl)(4-fluorophenyl)sulfane can be compared to similar compounds such as 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene . While both compounds contain a chloromethyl group and a sulfur atom, the presence of different substituents (fluorine vs. difluoromethyl) can significantly impact their chemical properties and reactivity. The unique combination of substituents in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with a range of applications in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the development of new materials and drugs.
Propriétés
Numéro CAS |
459-27-8 |
|---|---|
Formule moléculaire |
C7H6ClFS |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
1-(chloromethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClFS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
Clé InChI |
RTKGBOLTBOTURK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)SCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

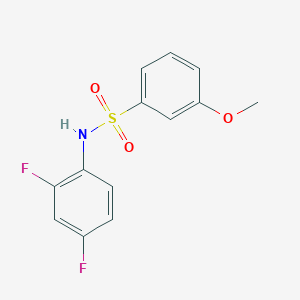
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
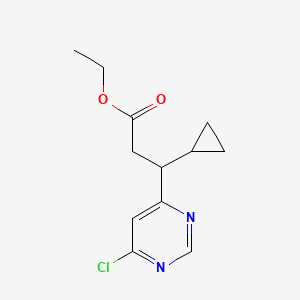
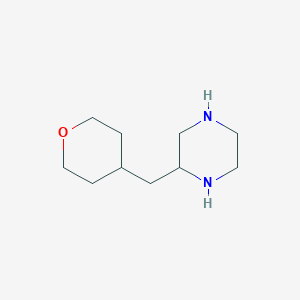
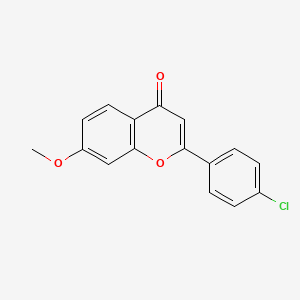
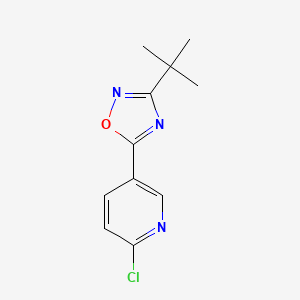
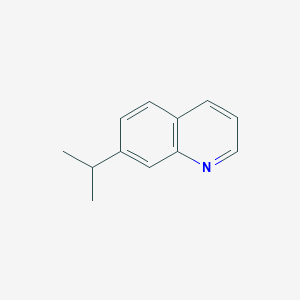
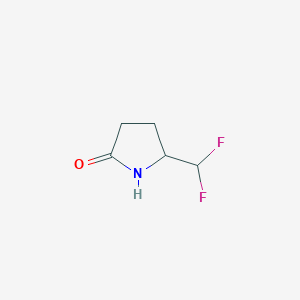
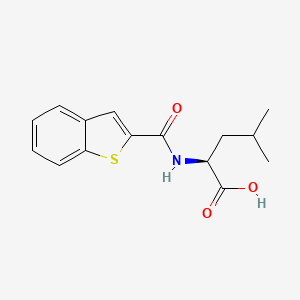
![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)
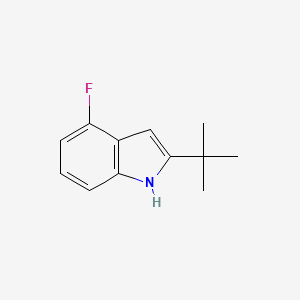
![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)
